5-Bromo-1H-indole-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-1H-indole-3-carbaldehyde involves various strategies, focusing on the functionalization of the indole core and the introduction of the bromine atom and carbaldehyde group. A common approach includes halogenation to introduce the bromine atom, followed by formylation to incorporate the carbaldehyde group. These steps can be performed through conventional organic synthesis techniques or by employing catalytic methods for higher efficiency and selectivity (Barakat et al., 2017).
Molecular Structure Analysis
The molecular structure of 5-Bromo-1H-indole-3-carbaldehyde has been characterized through X-ray crystallography, revealing details about its geometric parameters and intermolecular interactions. The presence of the bromine atom and carbaldehyde group significantly influences the molecule's electronic distribution and reactivity. Studies using Hirshfeld surface analysis have provided insights into the intermolecular interactions, highlighting the role of hydrogen bonding in the crystal packing of this compound (Barakat et al., 2017).
Chemical Reactions and Properties
5-Bromo-1H-indole-3-carbaldehyde participates in various chemical reactions, serving as a precursor for the synthesis of a wide range of heterocyclic compounds. It undergoes nucleophilic substitution reactions, condensation with amines, and cycloaddition reactions, among others, to produce novel organic molecules with potential applications in drug discovery and material science. The bromine atom and carbaldehyde group play crucial roles in these reactions, offering sites for chemical transformations (Vikrishchuk et al., 2019).
Scientific Research Applications
5-Bromo-1H-indole-3-carbaldehyde is a derivative of 1H-Indole-3-carbaldehyde , which is an essential and efficient chemical precursor for generating biologically active structures . Here are some applications based on the available information:
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Multicomponent Reactions (MCRs)
- Field : Organic Chemistry .
- Application : 1H-Indole-3-carbaldehyde and its derivatives, including 5-Bromo-1H-indole-3-carbaldehyde, are used in Multicomponent Reactions (MCRs). MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Method : The method decreases the deployment of solvents and energy essential for the purification of intermediates. In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
- Results : The benefits of using MCRs in synthesis could be categorized into three categories. The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated. Second, MCRs are more convergent than uni- and bimolecular reactions. Besides, they could be considered as a paradigm of a natural assembly method such as prebiotic evolution .
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Synthesis of Biologically Active Structures
- Field : Medicinal and Pharmaceutical Chemistry .
- Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .
- Method : The inherent functional groups (CO) of these compounds can undergo C–C and C–N coupling reactions and reductions easily .
- Results : The strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .
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Preparation of Curcumin Derivatives
- Field : Medicinal Chemistry .
- Application : 5-Bromo-1H-indole-3-carbaldehyde is used as a reactant in the preparation of curcumin derivatives . These derivatives have shown potential as anti-proliferative and anti-inflammatory agents .
- Method : The synthesis of these derivatives typically involves the reaction of 5-Bromo-1H-indole-3-carbaldehyde with other reagents under specific conditions .
- Results : The resulting curcumin derivatives have shown promising results in preclinical studies for their anti-proliferative and anti-inflammatory properties .
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Synthesis of Stilbenophanes
- Field : Organic Chemistry .
- Application : 5-Bromo-1H-indole-3-carbaldehyde is used in the synthesis of para-para stilbenophanes by McMurry coupling .
- Method : The McMurry coupling is a chemical reaction where two carbonyl groups are coupled in the presence of a titanium or other transition metal complex to give a compound with a double bond .
- Results : The resulting stilbenophanes have various applications in materials science and medicinal chemistry .
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Antifungal Properties
- Field : Biological Sciences .
- Application : Indole-3-carbaldehyde, a related compound to 5-Bromo-1H-indole-3-carbaldehyde, has shown antifungal properties . It could be speculated that 5-Bromo-1H-indole-3-carbaldehyde might have similar properties.
- Method : The antifungal properties are typically studied using in vitro assays .
- Results : The compound has shown to provide protection from chytridiomycosis in amphibian species which carry Janthinobacterium lividum on their skin .
- Preparation of Dibenzylideneacetone Derivatives
- Field : Organic Chemistry .
- Application : 5-Bromo-1H-indole-3-carbaldehyde is used as a reactant in the stereoselective synthesis of dibenzylideneacetone derivatives .
- Method : The synthesis of these derivatives typically involves the reaction of 5-Bromo-1H-indole-3-carbaldehyde with other reagents under specific conditions .
- Results : The resulting dibenzylideneacetone derivatives have various applications in materials science and medicinal chemistry .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEENKJZANBYXNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236562 | |
Record name | 5-Bromoindole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-indole-3-carbaldehyde | |
CAS RN |
877-03-2 | |
Record name | 5-Bromoindole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromoindole-3-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 877-03-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromoindole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromoindole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.713 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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